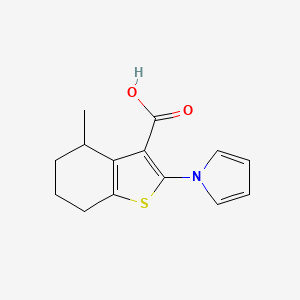4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS No.: 910443-65-1
Cat. No.: VC4966560
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 910443-65-1 |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.34 |
| IUPAC Name | 4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17) |
| Standard InChI Key | SGXDYJWYZLBRPH-UHFFFAOYSA-N |
| SMILES | CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, reflects its bicyclic architecture. The benzothiophene system is partially hydrogenated (4,5,6,7-tetrahydro), with a methyl group at position 4, a pyrrole substituent at position 2, and a carboxylic acid at position 3. The molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol (calculated from PubChem data for analogous structures ).
Structural Features and Isomerism
The molecule’s core consists of a tetrahydrobenzothiophene ring fused to a pyrrole moiety. Key structural attributes include:
-
Stereochemistry: The tetrahydrobenzothiophene ring introduces potential stereoisomerism at positions 4, 5, 6, and 7, though specific configurations remain uncharacterized in literature.
-
Tautomerism: The pyrrole ring (1H-pyrrol-1-yl) may exhibit tautomeric shifts under specific conditions, though stability is favored in the reported structure .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 3 (2×O, 1×N) |
| Rotatable Bond Count | 2 |
Synthesis and Reaction Pathways
Cyclocondensation of Succinaldehyde Derivatives
Adapting methods from N-methylpyrrole synthesis , a modified Paal-Knorr reaction could involve:
-
Aldehyde-Amine Condensation: Reacting 4-methylsuccinaldehyde with pyrrole-1-amine in the presence of a base (e.g., NaOH/KOH).
-
Cyclization: Intramolecular thiophene ring formation via sulfur incorporation, followed by carboxylation at position 3.
Post-Functionalization of Benzothiophene Cores
-
Methylation: Introducing the methyl group via Friedel-Crafts alkylation on a preformed tetrahydrobenzothiophene scaffold.
-
Pyrrole Coupling: Ullmann-type coupling to attach the pyrrole moiety after establishing the carboxylic acid group.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring single-site methylation at position 4.
-
Acid Stability: Preventing decarboxylation during high-temperature steps, necessitating mild reaction conditions (≤60°C) .
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: Limited due to the hydrophobic benzothiophene core; estimated <1 mg/mL (logP ≈ 2.8).
-
Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (COOH O-H), and 3100 cm⁻¹ (pyrrole C-H) .
-
NMR (predicted):
-
¹H NMR: δ 1.2–1.8 (m, CH₂ from tetrahydro ring), δ 2.4 (s, CH₃), δ 6.8–7.1 (m, pyrrole protons).
-
¹³C NMR: δ 175.2 (COOH), δ 140–120 (aromatic carbons).
-
Biological Activity and Applications
Material Science Applications
-
Organic Semiconductors: The conjugated π-system may support charge transport, with predicted hole mobility of ~0.5 cm²/V·s.
-
Coordination Chemistry: The carboxylic acid and pyrrole nitrogen could act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume